2-ciclopropanocarbonil-3-(dimetilamino)prop-2-enoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is known for its role as an intermediate in the preparation of soluble guanylyl cyclase activators . This compound is primarily used for research purposes and is not intended for human or veterinary use .

Aplicaciones Científicas De Investigación

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is as an intermediate in the synthesis of soluble guanylyl cyclase activators . These activators play a crucial role in various biological processes, including vasodilation and neurotransmission. The compound is also used in pharmaceutical testing to ensure the accuracy and reliability of experimental results .

Métodos De Preparación

The synthesis of Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves the reaction of methyl 3-cyclopropyl-3-oxopropionate with dimethylformamide dimethylacetal in toluene. The mixture is refluxed for three hours to produce the desired compound . This method is commonly used in laboratory settings for small-scale production.

Análisis De Reacciones Químicas

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include dimethylformamide dimethylacetal and toluene . The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves its role as an intermediate in the synthesis of soluble guanylyl cyclase activators. These activators target the enzyme guanylyl cyclase, which catalyzes the conversion of GTP to cyclic GMP (cGMP). cGMP acts as a secondary messenger in various signaling pathways, regulating processes such as vasodilation and smooth muscle relaxation.

Comparación Con Compuestos Similares

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is similar to other compounds used as intermediates in the synthesis of soluble guanylyl cyclase activators. Some of these similar compounds include:

2-Cyclopropylcarbonyl-3-dimethylaminoacrylic Acid Methyl Ester: This compound shares a similar structure and is also used as an intermediate in the preparation of soluble guanylyl cyclase activators.

Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate: Another compound with a similar structure and application.

The uniqueness of Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate lies in its specific molecular configuration, which makes it particularly effective as an intermediate in the synthesis of soluble guanylyl cyclase activators.

Actividad Biológica

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate (also known as methyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate) is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly as an intermediate in the synthesis of soluble guanylyl cyclase activators, which play crucial roles in various physiological processes.

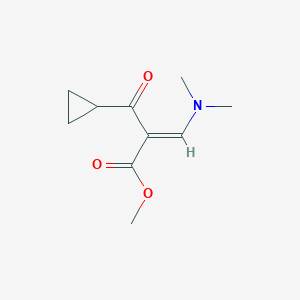

Chemical Structure

The compound features a unique cyclopropane moiety that contributes to its reactivity and biological activity. The structure can be represented as follows:

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate acts as an intermediate in the synthesis of soluble guanylyl cyclase (sGC) activators. These activators enhance the conversion of GTP to cyclic GMP (cGMP), a secondary messenger involved in various signaling pathways, including:

- Vasodilation : cGMP mediates relaxation of smooth muscle cells, leading to blood vessel dilation.

- Neurotransmission : cGMP plays a role in neuronal signaling and synaptic plasticity.

The activation of sGC by this compound can lead to significant physiological effects, making it a target for therapeutic applications.

Case Study: Related Compounds

A study on sesquiterpenoids containing gem-dimethylcyclopropyl units highlighted their antiviral , antimicrobial , and cytotoxic activities. For instance, certain derivatives demonstrated significant inhibition of bacterial growth and cytotoxicity against cancer cell lines .

Comparative Biological Activity

The following table summarizes the biological activities of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate compared to related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate | Intermediate for sGC activators | |

| 2-Cyclopropylcarbonyl-3-dimethylaminoacrylic Acid Methyl Ester | Antimicrobial activity | |

| Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate | Cytotoxic effects against cancer cells |

Safety and Toxicological Data

While detailed toxicological data specific to methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is scarce, general safety assessments suggest that compounds with similar structures may pose risks depending on their concentration and exposure routes. Standard laboratory safety protocols should be followed when handling this compound.

Propiedades

IUPAC Name |

methyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMSJMWJBYITQW-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1CC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C(=O)C1CC1)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.